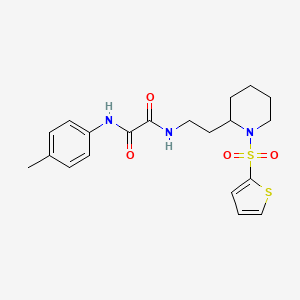

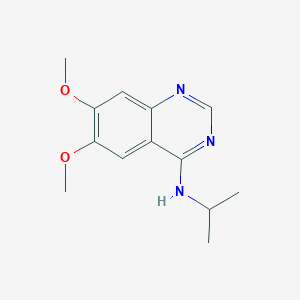

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-bromo-N-methylsulfonylanilino)acetate, also known as BMSA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In recent years, BMSA has gained significant attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Aplicaciones Científicas De Investigación

Environmental Microbiology and Biochemistry

- Studies on methanogenic cultures have shown the incorporation of CO2 and formation of acetate during anaerobic metabolism of organic compounds, highlighting the role of sulfonate-containing compounds in microbial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990). This research underscores the importance of sulfonate groups, as found in the compound of interest, in environmental biochemical processes.

Organic Chemistry

- Research into coenzyme M analogues, which share a sulfonate moiety with the compound , has contributed to our understanding of the enzymatic systems in methanogenic archaea. This work has implications for synthetic biology and the development of bio-inspired catalysts (Gunsalus, Romesser, & Wolfe, 1978).

- The study of herbicides and their mechanism of action, specifically through the inhibition of enzymes like acetolactate synthase, provides insight into the design of chemical compounds that selectively target biological pathways. Sulfonylurea compounds, which share functional group similarities with the subject compound, are highlighted for their specific enzyme inhibition (Chaleff & Mauvais, 1984).

Materials Science

- In the field of materials science, the development of hybrid nanomaterials incorporating ionic liquids demonstrates the utility of sulfonyl and methoxy functional groups in creating novel catalysts. These materials find applications in esterification reactions and organic synthesis, showcasing the versatility of such functional groups in catalysis (Hassan et al., 2017).

Analytical Techniques

- Isotachophoresis analysis of coenzyme M derivatives, including compounds with sulfonate groups, has been developed for the simultaneous determination of multiple components, demonstrating the analytical applications of these compounds in biochemistry and environmental science (Hermans, Hutten, van der Drift, & Vogels, 1980).

Propiedades

IUPAC Name |

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPNEBRJBGCJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)

![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)

![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)

![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)

![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)